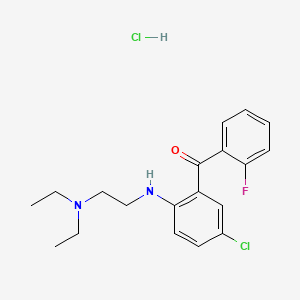

5-Chloro-2-(2-diethylaminoethylamino)-2'-fluorobenzophenone Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

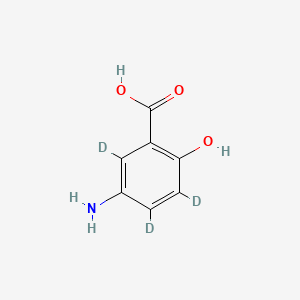

5-Chloro-2-(2-diethylaminoethylamino)-2'-fluorobenzophenone hydrochloride (5-CDEAFBP-HCl) is a compound used in a variety of scientific research applications. It is a colorless solid that is soluble in water and can be synthesized in a laboratory setting. 5-CDEAFBP-HCl is used in a variety of biological and chemical experiments, as it has a wide range of biochemical and physiological effects.

Scientific Research Applications

Blood Level Method Development : A blood level method was developed for 8-chloro-1-(3-dimethylaminopropyl)-3,5-dihydro-4,1-benzothiazepin-2(1H)-one using GLC-electron-capture detection, where 5-Chloro-2-(2-diethylaminoethylamino)-2'-fluorobenzophenone served as a reference standard. This method was used for determining plasma levels of the drug in humans after oral doses (de Silva, Munno, & Weinfeld, 1973).

Stability Analysis in Aqueous Solutions : A study on the stability of KB-509 in aqueous solutions identified a degradation process that yields 5-chloro-cyclopropyl-methylamino-2'-fluorobenzophenone, demonstrating the compound's behavior under hydrolytic conditions (Koichi, Shigeru, Norio, & Isao, 1979).

Synthesis and Structure of Metal Complexes : The synthesis of 4-chloro-2-{[5-(diethylamino)-2-hydroxybenzylidene]amino}phenol and its metal complexes was explored. The compound was used as a ligand for transition metal ions, showing potential in the field of inorganic chemistry and possibly in pharmaceutical applications (Abbas et al., 2020).

Synthesis in Pharmacology : The compound was used in the synthesis of fluorophenothiazines by Smiles rearrangement, which have applications in pharmacology, particularly for their potential anticancer activities (Hamadi, Gupta, & Gupta, 1998).

Quantum Chemical Studies : Quantum chemical studies on molecular geometry and chemical reactivity of related compounds, such as 7-chloro-9-(2′-fluorophenyl)-2,3-dihydroacridin-4(1H)-one, were conducted, highlighting the importance of this class of compounds in the development of new materials and drugs (Satheeshkumar et al., 2017).

DNA-Drug Interaction Studies : Surface plasmon resonance was used to study the interactions of drugs with synthetic self-complementary DNA, where compounds related to 5-Chloro-2-(2-diethylaminoethylamino)-2'-fluorobenzophenone Hydrochloride were analyzed for their binding capacity to DNA, providing insights into drug-DNA interactions (Bischoff et al., 1998).

properties

IUPAC Name |

[5-chloro-2-[2-(diethylamino)ethylamino]phenyl]-(2-fluorophenyl)methanone;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClFN2O.ClH/c1-3-23(4-2)12-11-22-18-10-9-14(20)13-16(18)19(24)15-7-5-6-8-17(15)21;/h5-10,13,22H,3-4,11-12H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCLUMVMETCUJSZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23Cl2FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19347-55-8 |

Source

|

| Record name | 5-Chloro-2-(2-diethylaminoethylamino)-2'-fluorobenzophenone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019347558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-CHLORO-2-(2-DIETHYLAMINOETHYLAMINO)-2'-FLUOROBENZOPHENONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P27PW8A78G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-Sulfo(ethyl-d4)]pseudourea](/img/no-structure.png)

![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy-hydroxy-methyl-sulfanylidene-lambda5-phosphane](/img/structure/B585347.png)

![[(4-Fluorophenyl)methyl]boronic acid](/img/structure/B585349.png)

![3-{[(Pentan-2-yl)amino]methyl}hexahydro-1H-pyrrolizine-1,2,7-triol](/img/structure/B585355.png)